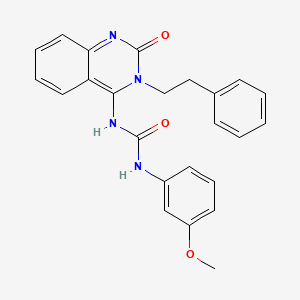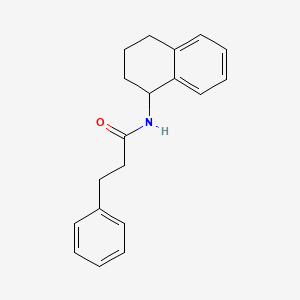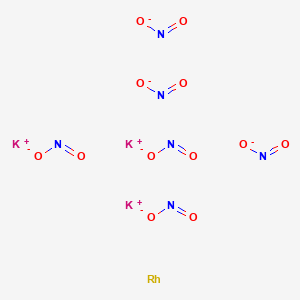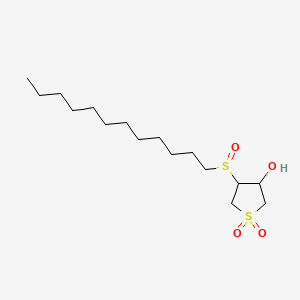![molecular formula C18H20O B14126792 1-([1,1'-Biphenyl]-4-yl)-2-methylpentan-1-one CAS No. 59662-28-1](/img/structure/B14126792.png)
1-([1,1'-Biphenyl]-4-yl)-2-methylpentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1,1’-Biphenyl]-4-yl-2-methyl-1-pentanone is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl group attached to a pentanone moiety. Biphenyl derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry, due to their unique structural and chemical properties .
Métodos De Preparación
The synthesis of 1-[1,1’-Biphenyl]-4-yl-2-methyl-1-pentanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of biphenyl with 2-methyl-1-pentanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis of 1-[1,1’-Biphenyl]-4-yl-2-methyl-1-pentanone .
Análisis De Reacciones Químicas
1-[1,1’-Biphenyl]-4-yl-2-methyl-1-pentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
1-[1,1’-Biphenyl]-4-yl-2-methyl-1-pentanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties
Mecanismo De Acción
The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-2-methyl-1-pentanone involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
1-[1,1’-Biphenyl]-4-yl-2-methyl-1-pentanone can be compared with other biphenyl derivatives, such as:
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
4,4’-Dimethyl-1,1’-biphenyl: A biphenyl derivative with methyl groups attached to the 4 and 4’ positions.
2,2’-Dibromo-1,1’-biphenyl: A biphenyl derivative with bromine atoms attached to the 2 and 2’ positions.
The uniqueness of 1-[1,1’-Biphenyl]-4-yl-2-methyl-1-pentanone lies in its specific structural features, which confer distinct chemical and biological properties compared to other biphenyl derivatives .
Propiedades
Número CAS |
59662-28-1 |
|---|---|
Fórmula molecular |
C18H20O |
Peso molecular |
252.3 g/mol |
Nombre IUPAC |
2-methyl-1-(4-phenylphenyl)pentan-1-one |
InChI |
InChI=1S/C18H20O/c1-3-7-14(2)18(19)17-12-10-16(11-13-17)15-8-5-4-6-9-15/h4-6,8-14H,3,7H2,1-2H3 |
Clave InChI |
UJTDOWFEBUTOIH-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorobenzyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14126710.png)




![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B14126739.png)


![4-Bromo-3-fluoro-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14126746.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14126751.png)
![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one](/img/structure/B14126758.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14126782.png)


